Cas no 1823887-63-3 (Methyl 3-amino-6-bromobenzofuran-2-carboxylate)

Methyl 3-amino-6-bromobenzofuran-2-carboxylate is a brominated benzofuran derivative featuring both an amino and ester functional group, making it a versatile intermediate in organic synthesis. The bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino group allows for further functionalization. The methyl ester moiety provides stability and facilitates downstream transformations, including hydrolysis or amidation. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its well-defined structure and reactivity profile make it a practical choice for targeted synthetic applications.
Methyl 3-amino-6-bromobenzofuran-2-carboxylate structure
1823887-63-3 structure
商品名:Methyl 3-amino-6-bromobenzofuran-2-carboxylate
CAS番号:1823887-63-3
MF:C10H8BrNO3
メガワット:270.07942199707
CID:4937685

Methyl 3-amino-6-bromobenzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-6-bromobenzofuran-2-carboxylate
    • 3-Amino-6-bromo-benzofuran-2-carboxylic acid methyl ester
    • 3-Amino-6-bromobenzofuran-2-carboxylic acid methyl ester
    • インチ: 1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
    • InChIKey: YKBVJEXOURVUEW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2C(=C(C(=O)OC)OC=2C=1)N

計算された属性

  • せいみつぶんしりょう: 268.96876 g/mol
  • どういたいしつりょう: 268.96876 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • ぶんしりょう: 270.08

Methyl 3-amino-6-bromobenzofuran-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7405113-0.05g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
0.05g
$359.0 2025-03-11
Enamine
EN300-7405113-0.25g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
0.25g
$393.0 2025-03-11
Enamine
EN300-7405113-5.0g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
5.0g
$1240.0 2025-03-11
Enamine
EN300-7405113-0.1g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
0.1g
$376.0 2025-03-11
Enamine
EN300-7405113-1.0g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
1.0g
$428.0 2025-03-11
Chemenu
CM277747-1g
Methyl 3-amino-6-bromobenzofuran-2-carboxylate
1823887-63-3 95%
1g
$608 2021-06-17
Enamine
EN300-7405113-10.0g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
10.0g
$1839.0 2025-03-11
Enamine
EN300-7405113-0.5g
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
1823887-63-3 95.0%
0.5g
$410.0 2025-03-11
Chemenu
CM277747-1g
Methyl 3-amino-6-bromobenzofuran-2-carboxylate
1823887-63-3 95%
1g
$266 2023-02-17
1PlusChem
1P00I1S2-500mg
3-Amino-6-bromo-benzofuran-2-carboxylic acid methyl ester
1823887-63-3 97%
500mg
$283.00 2023-12-20

Methyl 3-amino-6-bromobenzofuran-2-carboxylate 関連文献

Methyl 3-amino-6-bromobenzofuran-2-carboxylateに関する追加情報

Methyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS No. 1823887-63-3): An Overview of a Promising Compound in Medicinal Chemistry

Methyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS No. 1823887-63-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzofurans, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of Methyl 3-amino-6-bromobenzofuran-2-carboxylate consists of a benzofuran core with a bromine substituent at the 6-position and an amino group at the 3-position. The methyl ester group at the 2-position adds further complexity and reactivity to the molecule. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of Methyl 3-amino-6-bromobenzofuran-2-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, Methyl 3-amino-6-bromobenzofuran-2-carboxylate has shown promising results in antiviral research. A research team from the University of California, San Francisco, reported that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves blocking viral entry into host cells and interfering with viral RNA synthesis.

The anticancer potential of Methyl 3-amino-6-bromobenzofuran-2-carboxylate has also been explored. A study conducted at the National Cancer Institute found that this compound selectively induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways.

Beyond its direct therapeutic applications, Methyl 3-amino-6-bromobenzofuran-2-carboxylate serves as a valuable building block in drug discovery and development. Its reactivity and functional groups make it an excellent starting material for the synthesis of more complex derivatives with enhanced biological activities. For example, researchers have used this compound as a scaffold to develop novel inhibitors of kinases and other key enzymes involved in disease pathways.

The synthesis of Methyl 3-amino-6-bromobenzofuran-2-carboxylate involves several well-established chemical reactions. Typically, it is synthesized by reacting a brominated benzofuran derivative with an appropriate amine and methyl ester precursor under controlled conditions. The yield and purity of the final product can be optimized by fine-tuning reaction parameters such as temperature, solvent, and catalyst choice.

In terms of safety and handling, Methyl 3-amino-6-bromobenzofuran-2-carboxylate should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.

The future prospects for Methyl 3-amino-6-bromobenzofuran-2-carboxylate are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-based drug design and exploring its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic routes to increase its availability for large-scale applications.

In conclusion, Methyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS No. 1823887-63-3) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

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